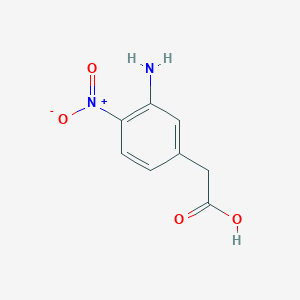

Ácido 2-(3-amino-4-nitrofenil)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Amino-4-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

Methods for site-selective chemistry on proteins are in high demand for the synthesis of chemically modified biopharmaceuticals, as well as for applications in chemical biology, biosensors, and more . Inadvertent N-terminal gluconoylation has been reported during the expression of proteins with an N-terminal His tag . This side-reaction has been developed into a general method for highly selective N-terminal acylation of proteins to introduce functional groups .Molecular Structure Analysis

The molecular weight of 2-(3-Amino-4-nitrophenyl)acetic acid is 196.16 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Strong electrophiles, such as acetic anhydride and 4-nitrophenyl acetates, favor a nucleophilic mechanism of imidazole catalysis involving intermediate formation of neutral N-acyl imidazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Amino-4-nitrophenyl)acetic acid are not available .Aplicaciones Científicas De Investigación

Síntesis de fármacos y química medicinal

Ácido 2-(3-amino-4-nitrofenil)acético: es un intermedio versátil en química medicinal. Puede utilizarse para sintetizar diversos compuestos con posibles efectos terapéuticos. Por ejemplo, su grupo nitro puede sufrir una reducción a una amina, que luego puede utilizarse para crear una amplia gama de moléculas farmacológicamente activas, como inhibidores enzimáticos o moduladores de receptores .

Investigación bioquímica

En bioquímica, este compuesto puede servir como bloque de construcción para la síntesis de moléculas complejas. Puede incorporarse a péptidos u otras biomoléculas para estudiar las interacciones proteicas o la cinética enzimática. Su capacidad para absorber la luz lo hace útil en ensayos espectrofotométricos para rastrear reacciones bioquímicas .

Química agrícola

This compound: puede encontrar aplicaciones en el desarrollo de nuevos agroquímicos. Sus componentes estructurales podrían utilizarse para diseñar herbicidas o reguladores del crecimiento de las plantas, aprovechando su anillo aromático para la estabilidad y el grupo nitro para la reactividad .

Estudios ambientales

Los derivados de este compuesto podrían utilizarse como marcadores o trazadores en estudios ambientales. Su grupo nitro puede ser un punto de interés en el estudio de la contaminación por nitratos o el impacto ambiental de los compuestos nitroaromáticos .

Síntesis orgánica

Como reactivo de síntesis orgánica, el ácido 2-(3-amino-4-nitrofenil)acético puede utilizarse para introducir funcionalidades amino y nitro en otros compuestos. Puede actuar como precursor para la síntesis de tintes, pigmentos u otros compuestos aromáticos .

Ciencia de materiales

En ciencia de materiales, el compuesto puede utilizarse para modificar las propiedades superficiales de los materiales. Por ejemplo, puede injertarse en polímeros para crear materiales con propiedades de adsorción específicas o para facilitar la unión con otros grupos químicos .

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . These compounds are often involved in a wide range of biological activities, including binding with high affinity to multiple receptors .

Mode of Action

Nitrobenzenes are known to interact with their targets, causing various changes in the biological system . The presence of the nitro group can influence the compound’s interaction with its targets, potentially leading to a variety of biological effects .

Biochemical Pathways

Nitrobenzenes, in general, can influence a variety of biological activities and pathways

Result of Action

Compounds with a nitrobenzene moiety are known to exhibit a broad spectrum of biological activities . The specific effects of this compound would depend on its interaction with its targets and the subsequent changes in cellular processes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(3-Amino-4-nitrophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocycles, such as those catalyzing the formation of lactams and hydroxamic acids . These interactions are crucial for the synthesis of biologically active molecules, including enzyme inhibitors and anticancer agents . The compound’s nitro group can undergo reduction, leading to the formation of anilines, which further participate in various biochemical pathways.

Cellular Effects

2-(3-Amino-4-nitrophenyl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects are critical for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of 2-(3-Amino-4-nitrophenyl)acetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been reported to inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting cellular function . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Amino-4-nitrophenyl)acetic acid can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of various degradation products . These products can have different biological activities, further complicating the interpretation of experimental results. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 2-(3-Amino-4-nitrophenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile. Animal studies have also highlighted the importance of dose-dependent effects on metabolic pathways and gene expression .

Metabolic Pathways

2-(3-Amino-4-nitrophenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in amino acid metabolism and the synthesis of heterocycles . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . For example, it can inhibit the activity of enzymes involved in the synthesis of lactams and hydroxamic acids, thereby affecting the production of these biologically active molecules . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of 2-(3-Amino-4-nitrophenyl)acetic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported into cells via amino acid transporters, which facilitate its uptake and distribution . Additionally, the compound’s interactions with binding proteins can affect its stability and bioavailability, further influencing its biological effects .

Subcellular Localization

The subcellular localization of 2-(3-Amino-4-nitrophenyl)acetic acid is important for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications and targeting signals . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(3-amino-4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHDQWLOHGHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)

![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)